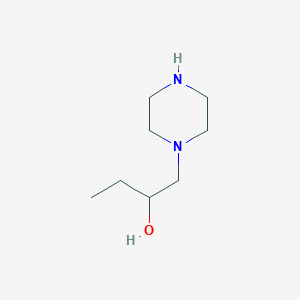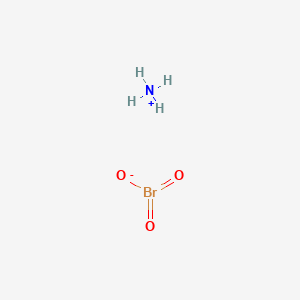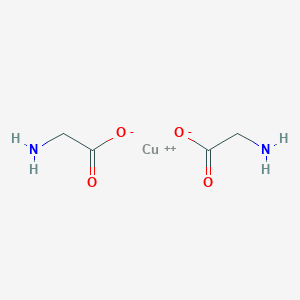![molecular formula C8H16N2O B075950 N-[2-(ジメチルアミノ)エチル]メタクリルアミド CAS No. 13081-44-2](/img/structure/B75950.png)
N-[2-(ジメチルアミノ)エチル]メタクリルアミド
概要
説明
Synthesis Analysis
The synthesis of copolymers containing N-[2-(dimethylamino)ethyl]methacrylamide often involves controlled polymerization techniques. For instance, reversible addition-fragmentation chain transfer (RAFT) polymerization and atom transfer radical polymerization (ATRP) are commonly used methods. These techniques allow for the precise control over the molecular weight and polydispersity of the resulting polymers, making them suitable for various applications. The RAFT polymerization of copolymers comprising N,N-(dimethylamino)ethyl methacrylate and methyl methacrylate demonstrated controlled polymerizations with specific reactivity ratios, enabling the synthesis of polymers with tailored properties (Roy et al., 2013). Similarly, ATRP synthesis of amphiphilic copolymers of 2-(dimethylamino)ethyl methacrylate and n-butyl methacrylate in aqueous media achieved well-controlled molecular weights and polydispersities (Lee et al., 2003).
Molecular Structure Analysis
The molecular structure of polymers containing N-[2-(dimethylamino)ethyl]methacrylamide is critical in determining their physical and chemical properties. Techniques such as 1H NMR spectroscopy and size exclusion chromatography are employed to characterize the copolymers, revealing information about the polymer's composition and molecular weight. The structure significantly influences the polymer's responsiveness to external stimuli like pH and temperature, which are essential for applications in drug delivery systems and smart materials.
Chemical Reactions and Properties
Polymers synthesized from N-[2-(dimethylamino)ethyl]methacrylamide exhibit unique chemical reactions, particularly those involving the amino groups. For instance, the quaternization of the amino groups can lead to the formation of cationic polymers, which are useful in various biomedical applications. These reactions also affect the polymer's solubility and interaction with other molecules, such as forming complexes with DNA for gene delivery purposes (Wetering et al., 1998).
科学的研究の応用
遺伝子デリバリー
N-[2-(ジメチルアミノ)エチル]メタクリルアミド (DMAEMA) は、DNA や RNA などの陰イオン性生体高分子と静電的に複合体を形成する能力により、遺伝子デリバリーに使用されています 。この特性は、特に非ウイルス遺伝子治療において重要であり、化合物により細胞への遺伝物質の輸送を促進できます。
眼薬デリバリー
この化合物は、粘膜の粘液ゲル層との相互作用により、眼薬デリバリーシステムに適しています。 研究者らは、この目的のためにピロカルピン塩酸塩を負荷した架橋 DMAEMA ナノゲルを合成しています 。このようなシステムは、眼の治療の有効性と患者のコンプライアンスを向上させる可能性があります。
抗がん療法
抗がん療法の分野では、熱感受性架橋 DMAEMA ナノゲルがドキソルビシンの薬物デリバリーシステムとして検討されてきました 。熱感受性により、体温に応じた制御された薬物放出が可能となり、がん細胞をより効果的に標的にすることができます。
クロマトグラフィーアプリケーション
DMAEMA は、逆相 (RP) 高性能液体クロマトグラフィー (HPLC) を使用して分析できます。 この方法は、アセトニトリル、水、および酸を含む移動相を使用し、質量分析との互換性を調整できます 。このアプリケーションは、医薬品などの化学製品の分析に不可欠な、複雑な混合物の分離に役立ちます。
ポリマー合成
この化合物は、ポリ(DMAEMA) および両親媒性ブロックコポリマーの合成におけるモノマーとして機能します 。これらのポリマーは生体適合性があり、熱と pH の感受性を示し、薬物デリバリーや組織工学など、さまざまな生体医学的用途で役立ちます。
分析化学
分析化学では、DMAEMA は HPLC カラムでの化合物の分離に使用されます。 その特性により、複雑な混合物の分離が可能になり、医薬品やその他の化学製品の分析に不可欠です .
Safety and Hazards
N-[2-(dimethylamino)ethyl]methacrylamide is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is categorized as having Acute Oral Toxicity (Category 4), Acute Inhalation Toxicity - Vapors (Category 4), Skin Corrosion/Irritation (Category 2), Serious Eye Damage/Eye Irritation (Category 2), and Skin Sensitization (Category 1) .
作用機序
Target of Action
N-[2-(Dimethylamino)ethyl]methacrylamide primarily targets cellular membranes and proteins due to its amphiphilic nature. This compound is often used in polymer chemistry and biomedical applications, where it interacts with various biological molecules to form hydrogels, nanoparticles, or other polymeric structures .
Mode of Action
The compound interacts with its targets through electrostatic interactions and hydrogen bonding. The dimethylamino group provides pH responsiveness, allowing the compound to change its charge state depending on the environmental pH. This property enables it to interact with negatively charged cellular components, such as phospholipid membranes and nucleic acids .
Biochemical Pathways
N-[2-(Dimethylamino)ethyl]methacrylamide affects pathways related to polymerization and cross-linking reactions. It can initiate free radical polymerization, leading to the formation of complex polymer networks. These networks can encapsulate drugs or other therapeutic agents, facilitating controlled release and targeted delivery .
Pharmacokinetics
The compound’s pharmacokinetics, including absorption, distribution, metabolism, and excretion (ADME), are influenced by its hydrophilic and hydrophobic properties. It is readily absorbed in aqueous environments and can be distributed throughout the body. Its metabolism involves hydrolysis and enzymatic degradation, while excretion occurs primarily through renal pathways .
特性
IUPAC Name |
N-[2-(dimethylamino)ethyl]-2-methylprop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O/c1-7(2)8(11)9-5-6-10(3)4/h1,5-6H2,2-4H3,(H,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCBBWYIVFRLKCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)NCCN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
37953-26-7 | |
| Record name | 2-Propenamide, N-[2-(dimethylamino)ethyl]-2-methyl-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=37953-26-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID60156754 | |
| Record name | N-(2-(Dimethylamino)ethyl)methacrylamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60156754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
13081-44-2 | |
| Record name | Dimethylaminoethyl methacrylamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13081-44-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(2-(Dimethylamino)ethyl)methacrylamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013081442 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(2-(Dimethylamino)ethyl)methacrylamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60156754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-[2-(dimethylamino)ethyl]methacrylamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.703 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the incorporation of DMAEMA influence the properties of hydrogels?
A1: DMAEMA is a tertiary amine-containing monomer commonly used in the synthesis of hydrogels. Its incorporation introduces pH and ionic strength responsiveness to the hydrogel network. [, , ] For instance, studies have shown that increasing the DMAEMA content in poly(2-hydroxyethyl methacrylate) (PHEMA)-based hydrogels enhances their sensitivity to pH changes. [] This sensitivity stems from the protonation of the tertiary amine groups in acidic environments, leading to increased hydrophilicity and swelling of the hydrogel. Conversely, in basic environments, the deprotonated DMAEMA contributes to a less swollen state.
Q2: Can DMAEMA be used to create hydrogels responsive to external stimuli like electric fields?
A2: Yes, incorporating DMAEMA into hydrogels can impart responsiveness to electric fields. Research has demonstrated that hydrogels composed of N-isopropylacrylamide (PNIPAAm) and DMAEMA exhibit bending behavior in the presence of an electric field. [] The degree and direction of bending are influenced by factors such as the concentration of surrounding NaCl solutions and the applied voltage. This electro-responsive behavior makes DMAEMA-containing hydrogels promising candidates for applications in artificial muscles and bionic technologies.
Q3: Does the presence of DMAEMA impact the stability of nanoparticles in solution?
A3: Research suggests that DMAEMA can influence the stability of nanoparticles in solution. A study demonstrated the successful recovery of Palladium (Pd) nanoparticles dispersed in acetone by using poly N-[2-(dimethylamino)ethyl] methacrylamide (poly(DMAEMA)). [] The interaction between poly(DMAEMA) and the Pd nanoparticles, followed by dehydration, resulted in the formation of a precipitate that could be easily recovered through filtration. This finding highlights the potential of DMAEMA-based polymers in nanoparticle recovery and stabilization processes.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




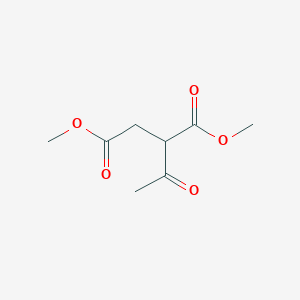

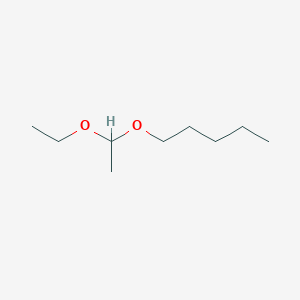

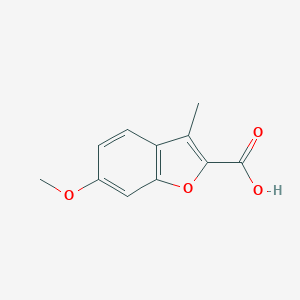
![1H-Naphth[2,3-f]isoindole-1,5,10-trione, 4,11-diamino-2,3-dihydro-3-imino-2-(3-methoxypropyl)-](/img/structure/B75884.png)


